6-Chloromelatonin

Descripción general

Descripción

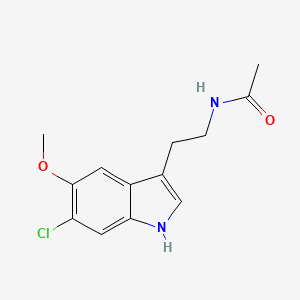

6-Chloromelatonin, also known as N-Acetyl-6-chloro-5-methoxytryptamine, is a synthetic derivative of melatonin. Melatonin is a natural hormone produced by the pineal gland in the brain, primarily involved in regulating sleep-wake cycles. This compound is a potent melatonin receptor agonist with greater metabolic stability than melatonin itself .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloromelatonin typically involves the chlorination of melatonin. The process begins with the acetylation of serotonin to form N-acetylserotonin, followed by methylation to produce melatonin. The final step involves the selective chlorination of melatonin at the 6-position using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography, is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 6-Chloromelatonin undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it back to melatonin.

Substitution: The chlorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Melatonin and its derivatives.

Substitution: Various substituted melatonin analogs.

Aplicaciones Científicas De Investigación

Sleep Disorders

Clinical Efficacy in Insomnia:

6-Chloromelatonin, particularly in its beta-methyl form, has been studied for its efficacy in treating primary insomnia. A double-blind, placebo-controlled study demonstrated that beta-methyl-6-chloromelatonin significantly reduced sleep latency compared to placebo. The 20 mg dose improved sleep latency by 31%, while the 50 mg and 100 mg doses showed improvements of 32% and 41%, respectively . The findings suggest that this compound may exert a direct soporific effect without the hypothermic side effects associated with traditional melatonin .

Mechanism of Action:

The mechanism through which this compound operates involves its role as a high-affinity agonist for melatonin receptors. This action modulates circadian rhythms and enhances sleep quality by promoting quicker onset of sleep and improving overall sleep efficiency .

Neuroprotective Effects

Spinal Cord Injury (SCI):

Research indicates that beta-methyl-6-chloromelatonin may have neuroprotective properties in the context of spinal cord injuries. In a study involving rats subjected to contussional SCI, administration of beta-methyl-6-chloromelatonin at a dosage of 10 mg/kg showed significant benefits in reducing injury severity compared to placebo. However, higher doses (100 mg/kg) were associated with toxicity . This suggests that while effective, careful dosage management is crucial for therapeutic applications.

Developmental Biology

Morphogenesis in Chick Embryos:

this compound has been investigated for its role in embryonic development. In chick embryos, it was found to influence eye and heart morphogenesis. When administered alongside calmidazolium, it partially mitigated defects in eye cup formation and promoted the development of S-shaped hearts . This highlights its potential utility in developmental biology research and possibly in therapeutic settings for congenital malformations.

Antioxidant Properties

While not primarily recognized as a free radical scavenger like melatonin, this compound exhibits some antioxidant activity, which may contribute to its protective effects against cellular damage during stress conditions related to sleep deprivation or spinal cord injuries . Further research is needed to fully elucidate this aspect.

Pharmacological Research

Comparative Studies:

In pharmacological studies comparing various melatonin derivatives, this compound has shown greater efficacy than melatonin itself in specific contexts, such as receptor binding affinity and biological activity . These studies provide insights into optimizing therapeutic strategies using melatonin analogs.

Data Summary Table

Mecanismo De Acción

6-Chloromelatonin exerts its effects by binding to melatonin receptors, specifically MT1 and MT2 receptors, with high affinity. This binding inhibits the release of neurotransmitters like dopamine, thereby regulating sleep-wake cycles and other circadian rhythms. The compound’s greater metabolic stability compared to melatonin allows for prolonged action and effectiveness .

Comparación Con Compuestos Similares

Melatonin: The natural hormone with similar receptor affinity but lower metabolic stability.

Agomelatine: A melatonin receptor agonist and serotonin-2C receptor antagonist used in treating depression.

Ramelteon: Another melatonin receptor agonist used for treating insomnia.

Uniqueness: 6-Chloromelatonin’s uniqueness lies in its greater metabolic stability and higher affinity for melatonin receptors compared to melatonin. This makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

6-Chloromelatonin is a synthetic derivative of melatonin, notable for its potent biological activity, particularly as an agonist at melatonin receptors. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound (chemical formula: C_13H_12ClN_3O) is characterized by the substitution of a chlorine atom at the 6-position of the indole ring. This modification enhances its binding affinity to melatonin receptors MT1 and MT2, with reported pKi values of 9.10 and 9.77 respectively . The compound's mechanism of action primarily involves modulation of dopaminergic responses in various cell types, including epithelial cells .

Pharmacological Properties

Binding Affinity and Receptor Interaction

- MT1 and MT2 Receptors : this compound exhibits high affinity for melatonin receptors, which are implicated in regulating circadian rhythms, sleep-wake cycles, and reproductive functions.

- Inhibition of cAMP Production : In studies involving HEK-293 cells, this compound effectively reduced forskolin-stimulated cAMP levels by approximately 50%, indicating its role in inhibiting dopaminergic signaling pathways .

Efficacy in Sleep Disorders

- A study on beta-methyl-6-chloromelatonin demonstrated significant improvements in sleep latency among subjects with primary insomnia. Doses of 20 mg, 50 mg, and 100 mg resulted in reductions in sleep onset times by 31%, 32%, and 41% respectively compared to placebo . This suggests that the compound may have direct soporific effects independent of hypothermic responses.

Comparative Biological Activity

The following table summarizes the comparative biological activity of this compound against other melatonin analogs:

| Compound | Binding Affinity (pKi) | Effect on Sleep Latency | Notes |

|---|---|---|---|

| This compound | MT1: 9.10 MT2: 9.77 | Significant reduction | Potent agonist with high receptor affinity |

| Melatonin | MT1: ~8.0 MT2: ~8.5 | Moderate reduction | Standard reference compound |

| Beta-methyl-6-chloromelatonin | Not specified | Significant reduction | Direct soporific effect observed |

Case Studies and Research Findings

- Effects on Thyroid Hormones : Injections of this compound in Syrian hamsters showed no significant alteration in plasma thyroid hormones compared to controls, indicating its selective action on melatonin pathways without broader endocrine disruption .

- Neuroprotective Effects : Research indicates that compounds like beta-methyl-6-chloromelatonin may exert neuroprotective effects in models of spinal cord injury, reducing neuronal damage significantly when administered post-injury .

- Potential for Seasonal Breeding Regulation : The compound has been implicated in regulating seasonal breeding behaviors in animals through its effects on reproductive hormones mediated by melatonin pathways .

Propiedades

IUPAC Name |

N-[2-(6-chloro-5-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2O2/c1-8(17)15-4-3-9-7-16-12-6-11(14)13(18-2)5-10(9)12/h5-7,16H,3-4H2,1-2H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUINDDOUWHRIPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=CC(=C(C=C21)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30213202 | |

| Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63762-74-3 | |

| Record name | 6-Chloromelatonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63762-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloromelatonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063762743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-(6-Chloro-5-methoxy-1H-indol-3-yl)ethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30213202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloromelatonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-chloromelatonin interact with melatonin receptors?

A1: this compound acts as a potent agonist at both MT1 and MT2 melatonin receptors. It demonstrates high affinity binding to these receptors, comparable to or exceeding that of melatonin itself.

Q2: What downstream effects are observed upon this compound binding to MT1 and MT2 receptors?

A2: Activation of melatonin receptors by this compound has been linked to various downstream effects, including:

- Inhibition of Adenylyl Cyclase: Studies suggest that this compound, like melatonin, can inhibit adenylyl cyclase activity, potentially through a pertussis toxin-sensitive G protein. This inhibition can impact intracellular cAMP levels.

- Modulation of Hormone Release: this compound has been implicated in modulating hormone release, notably inhibiting luteinizing hormone (LH) release, which plays a critical role in ovulation.

- Impact on Cholesterol Metabolism: There is evidence suggesting that this compound might influence cholesterol metabolism, potentially by modulating LDL receptor activity and cholesterol synthesis pathways in specific cell types.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H15ClN2O2, and its molecular weight is 266.72 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: While the provided research primarily focuses on the biological effects and receptor interactions of this compound, detailed spectroscopic data is not explicitly discussed.

Q5: How do structural modifications of the melatonin molecule, particularly the addition of a chlorine atom in this compound, impact its biological activity?

A5: The addition of a chlorine atom at the 6th position in this compound appears to enhance its potency and prolong its half-life compared to melatonin. This modification might influence its interaction with melatonin receptors or its resistance to metabolic breakdown.

Q6: How does the potency of this compound compare to melatonin in various biological assays?

A6: Research suggests that this compound consistently demonstrates equal or greater potency compared to melatonin in several biological assays, including those assessing antigonadotropic effects, inhibition of LH release, and modulation of cAMP levels.

Q7: What is the pharmacokinetic profile of this compound?

A7: While detailed pharmacokinetic data is limited in the provided research, studies indicate that this compound has a longer half-life in rats and rhesus monkeys compared to melatonin (27 minutes vs. 11 minutes). This suggests potentially improved bioavailability and a longer duration of action.

Q8: What in vitro models have been used to study the effects of this compound?

A8: Researchers have employed various in vitro models to investigate the effects of this compound, including:

- Cell Cultures: Rat astroglial cell cultures have been used to demonstrate the inhibitory effect of this compound on beta-adrenoceptor-stimulated cyclic AMP accumulation.

- Tissue Explants: Median eminence/pars tuberalis (ME/PT) explants from Djungarian hamsters were used to demonstrate the inhibition of forskolin-stimulated cAMP accumulation by this compound.

- Membrane Preparations: Membrane preparations from various tissues, including the brain, retina, kidney, liver, spleen, and others, have been extensively used to characterize melatonin receptors and assess the binding affinity and selectivity of this compound.

Q9: What in vivo models have been employed to study the effects of this compound?

A9: The research primarily utilizes rodent models, particularly rats and hamsters, to investigate the in vivo effects of this compound. These models have been instrumental in demonstrating the compound's antigonadotropic effects, influence on hormone release, and potential impact on reproductive function.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.